Product packaging for 1,8,8-Trimethyl-2-azaspiro[4.5]decane(Cat. No.:)

1,8,8-Trimethyl-2-azaspiro[4.5]decane

Cat. No.: B13523187
M. Wt: 181.32 g/mol
InChI Key: BSDBYWOVHWUROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8,8-Trimethyl-2-azaspiro[4.5]decane is a chemical compound with the molecular formula C12H21NO and is recognized as a spirocyclic amine . Spirocyclic compounds, characterized by their unique three-dimensional structure with two rings connected by a single atom, are of significant interest in medicinal chemistry and drug discovery . The rigid spiro scaffold often contributes to improved binding affinity and selectivity towards biological targets, making such compounds valuable intermediates and core structures in the development of new therapeutic agents . While specific biological data for this exact molecule is limited in the public domain, structural analogs based on the azaspiro[4.5]decane core have demonstrated a wide range of pharmacological activities in research settings. These include applications as receptor antagonists and in anti-proliferative studies . This compound serves as a sophisticated building block for organic synthesis and medicinal chemistry research, offering potential for the development of novel biologically active molecules. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N B13523187 1,8,8-Trimethyl-2-azaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

1,8,8-trimethyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C12H23N/c1-10-12(8-9-13-10)6-4-11(2,3)5-7-12/h10,13H,4-9H2,1-3H3

InChI Key

BSDBYWOVHWUROI-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC(CC2)(C)C)CCN1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,8,8 Trimethyl 2 Azaspiro 4.5 Decane and Analogous Structures

Strategic Retrosynthesis of the 2-Azaspiro[4.5]decane Skeleton

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For the 2-azaspiro[4.5]decane skeleton, several strategic disconnections can be envisioned. A primary disconnection strategy involves breaking the C-N bond of the piperidine (B6355638) ring, leading to a functionalized cyclopentane (B165970) precursor. This approach often simplifies the synthesis to the construction of a substituted cyclopentane derivative, which can then undergo cyclization to form the desired spirocycle.

Another key retrosynthetic approach involves the disconnection of one of the C-C bonds within the piperidine ring. This can lead to precursors that are amenable to ring-closing strategies. Furthermore, disconnections that break the spirocyclic core itself can be considered, leading to acyclic precursors that can be assembled through various cyclization or cycloaddition reactions. The choice of the retrosynthetic pathway is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Pioneering and Contemporary Synthetic Pathways to the Azaspiro[4.5]decane Core

A variety of synthetic methods have been developed to access the 2-azaspiro[4.5]decane core, ranging from classical cyclization reactions to modern transition-metal-catalyzed strategies.

Intramolecular Cyclization Reactions in Spiro[4.5]decane Formation

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including spirocycles. In the context of 2-azaspiro[4.5]decane synthesis, this often involves the cyclization of a suitably functionalized cyclopentane derivative bearing a side chain that can form the piperidine ring. For instance, the cyclization of a cyclopentane with a side chain containing an amine and an electrophilic center can lead to the formation of the piperidine ring. The specific conditions for such cyclizations can vary widely, from acid or base catalysis to thermal induction. researchgate.net

A notable example involves the intramolecular spirocyclization of 4-substituted pyridines, where the pyridine (B92270) ring is activated in situ, followed by the intramolecular addition of a nucleophile to form a spirocyclic system. While not directly forming a 2-azaspiro[4.5]decane, this methodology demonstrates the principle of intramolecular cyclization for the synthesis of complex spiro-heterocycles.

Intermolecular Cycloaddition Reactions Leading to Azaspiro[4.5]decanes

Intermolecular cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, offer a convergent and efficient route to complex cyclic systems. nih.gov In the synthesis of azaspiro[4.5]decanes, a Diels-Alder reaction between a diene containing the cyclopentane moiety and a dienophile containing the nitrogen atom could in principle construct the piperidine ring. More commonly, [3+2] cycloaddition reactions involving azomethine ylides have been employed to generate pyrrolidine-containing spirocycles, which can serve as precursors to the 2-azaspiro[4.5]decane system. researchgate.net

A palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes has been reported for the synthesis of 1-azaspiro[4.5]decanes, showcasing the potential of cycloaddition strategies in constructing these spirocyclic frameworks. researchgate.net Furthermore, intramolecular [4+2] cycloaddition reactions of pyridazinecarbonitriles bearing alkyne side chains have been shown to yield fused ring systems, which, while not directly forming the target spirocycle, highlight the versatility of cycloaddition chemistry in heterocyclic synthesis. mdpi.com

Ring-Closing Metathesis (RCM) Approaches in Spirocycle Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings. rsc.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile ethylene (B1197577) byproduct. nih.gov RCM is particularly well-suited for the construction of spirocycles. nih.govresearchgate.net

In the context of 2-azaspiro[4.5]decane synthesis, a precursor containing a nitrogen atom tethered to two alkenyl chains, one of which is part of a cyclopentane ring, could undergo RCM to form the piperidine ring of the spirocycle. The success of RCM is often dependent on the catalyst used and the specific substrate, with electron-rich amines sometimes posing a challenge. nih.gov However, with the development of more robust catalysts, RCM has become a viable and attractive strategy for the synthesis of complex nitrogen-containing heterocycles.

RCM Precursor ExampleCatalystProduct
Diene-substituted cyclopentyl amineGrubbs' CatalystUnsaturated 2-azaspiro[4.5]decane derivative
Diene-substituted proline derivativeGrubbs' CatalystSpirocyclopentylproline derivative nih.gov

Transition Metal-Catalyzed Strategies for Azaspiro[4.5]decane Synthesis

Transition metal catalysis has revolutionized organic synthesis, offering novel and efficient pathways to complex molecules. frontiersin.org In the synthesis of azaspiro[4.5]decanes, various transition metals, including palladium, gold, and rhodium, can be employed to catalyze key bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions can be used to assemble complex precursors for subsequent cyclization.

A diastereoselective gold/palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, which, although a different heteroatom arrangement, demonstrates the power of transition metal catalysis in constructing the spiro[4.5]decane skeleton. researchgate.net These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them highly valuable in modern synthetic chemistry.

Multi-Component Condensation Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly efficient and atom-economical. nih.govmdpi.comnih.gov A particularly relevant example is the three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in the presence of concentrated sulfuric acid. This reaction directly yields 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net The gem-dimethyl group at the 3-position of the resulting spirocycle is analogous to the 8,8-dimethyl substitution in the target molecule, 1,8,8-trimethyl-2-azaspiro[4.5]decane. This methodology provides a direct and efficient route to highly substituted 2-azaspiro[4.5]decane systems.

Reactant 1Reactant 2Reactant 3Product
2,6-DimethylphenolIsobutyraldehydeNitrile (R-CN)1-R-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one researchgate.net

This approach highlights the potential of MCRs to rapidly assemble complex molecular architectures from simple and readily available starting materials.

Rearrangement Reactions (e.g., Semipinacol, Retropinacol) in Azaspiro[4.5]decane Synthesis

Rearrangement reactions are powerful tools in organic synthesis that allow for the construction of complex carbocyclic and heterocyclic frameworks from simpler precursors. nih.govrsc.org Among these, the semipinacol rearrangement, a typical 1,2-migration process, is an exceptionally useful methodology for creating quaternary carbon centers and building challenging cyclic systems, including spirocycles. nih.govrsc.orgsemanticscholar.org

In the context of azaspiro[4.5]decane synthesis, semipinacol-type rearrangements have been employed in innovative cascade reactions. For instance, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed for the construction of 7-azaspiro[4.5]decanes. researchgate.net This method affords functionalizable spirocyclic products with good to excellent diastereoselectivities. researchgate.net Similarly, tandem reactions like the Prins/pinacol cascade, catalyzed by a Lewis acid, have proven effective in synthesizing oxaspiro[4.5]decan-1-ones, demonstrating the utility of pinacol-type rearrangements in forming spirocyclic systems. rsc.org

A modern variation involves the electrophile-induced dearomative semi-pinacol rearrangement. This strategy has been successfully applied to 4-(1′-hydroxycyclobutyl)pyridines to generate spirocyclic dihydropyridines, showcasing a novel approach to N-heterocyclic spirocycles. nih.gov The retropinacol rearrangement is another relevant strategy, where the rearrangement of a specific alcohol can generate a key carbenium ion intermediate, which then participates in a Ritter-type heterocyclization to form the 2-azaspiro[4.5]decane skeleton. researchgate.net It is important to note that while these rearrangements are powerful synthetic tools, key precursors in some synthetic routes for diazaspiro[4.5]decanes are prone to undesired rearrangements, an issue that must be carefully managed or circumvented. researchgate.net

Reaction TypeCatalyst/ReagentSubstrate TypeProduct SkeletonKey Features
Cyclization/Semipinacol Cascade JohnPhosAuCl/NaBARF1,6-enynes7-Azaspiro[4.5]decaneGood diastereoselectivity (6.7:1 to >20:1 dr). researchgate.net
Dearomative Semi-Pinacol Methyl chloroformate, TrocCl4-(1′-hydroxycyclobutyl)pyridinesDihydropyridine SpirocyclesOperationally simple synthesis of medicinally relevant spirocycles. nih.gov
Ritter Hetero-cyclization Concentrated H₂SO₄Substituted anisole, isobutyraldehyde, nitrile2-Azaspiro[4.5]deca-1,6,9-trien-8-oneInvolves a key carbenium ion intermediate that can be generated via retropinacol rearrangement. researchgate.net
Tandem Prins/Pinacol Lewis Acid (e.g., TMSOTf)Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol8-Oxaspiro[4.5]decan-1-oneCascade process with good yields and excellent selectivity. rsc.org

Asymmetric Synthesis and Enantioselective Access to this compound Enantiomers

The development of enantioselective methods to access specific stereoisomers of spirocyclic compounds is a major focus in organic chemistry, driven by the distinct biological activities often exhibited by different enantiomers. researchgate.net The enantioselective synthesis of spirocycles is challenging but has seen significant advances with the advent of modern catalysis, particularly organocatalysis. researchgate.net

For the synthesis of chiral azaspiro[4.5]decane structures, several strategies can be envisioned. Chiral catalysts, such as chiral phosphoric acids or N-heterocyclic carbenes (NHCs), are capable of promoting highly enantioselective reactions to build the spirocyclic framework. nih.govoaepublish.com For example, chiral phosphoric acids have been used in asymmetric Friedel-Crafts alkylations of indoles, and similar strategies could be adapted to construct chiral triarylmethanes featuring a spiro-center. oaepublish.commdpi.com Semipinacol rearrangements can also be rendered enantioselective through the use of chiral catalysts, providing a direct route to chiral spirocycles from achiral starting materials. nih.govrsc.org

In cases where direct asymmetric synthesis is challenging, the resolution of a racemic mixture provides an alternative path to the pure enantiomers. This approach has been successfully applied to related 1-oxa-8-azaspiro[4.5]decane derivatives, where the racemate was separated and the absolute configuration of the active enantiomer was determined by X-ray crystal structure analysis. nih.gov Such methods could be directly applicable to this compound.

MethodCatalyst/Reagent TypeReactionPotential Outcome
Organocatalysis Chiral Phosphoric Acid (CPA)Asymmetric Friedel-Crafts / AdditionEnantioselective formation of C-C bonds to build the spiro-framework. oaepublish.commdpi.com
Organocatalysis Chiral N-Heterocyclic Carbene (NHC)Enantioselective Aldol / Michael reactionsDesymmetrization of achiral precursors to form chiral cyclopentene (B43876) systems, a related core structure. nih.gov
Asymmetric Catalysis Chiral Lewis or Brønsted AcidsEnantioselective Semipinacol RearrangementDirect formation of chiral spirocycles from achiral epoxides or allylic alcohols. nih.govrsc.org
Optical Resolution Chiral Resolving Agent (e.g., dinitrodiphenic acid)Separation of RacemateIsolation of pure enantiomers from a synthesized racemic mixture. researchgate.netnih.gov

Scalable Synthesis and Gram-Scale Preparations

The transition of a synthetic route from laboratory-scale discovery to larger-scale production for further research or industrial application requires robustness, efficiency, and cost-effectiveness. For azaspiro[4.5]decane derivatives, methods suitable for scalable synthesis have been reported.

A patent for the preparation of 8-azaspiro[4.5]decane-7,9-dione describes a process designed for industrial suitability. google.com This method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea (B33335) at high temperatures (150-200 °C) without a solvent. google.com The procedure is noted for its use of cheap, readily available raw materials, simple equipment, short reaction times, and high yields (up to 89.5%), making it well-suited for industrial production. google.com

MethodStarting MaterialsScaleConditionsYieldKey Scalability Feature
Direct Condensation 1,1-Pentamethylene oxalic acid, Urea0.5 mol (93.1 g)160-170 °C, 1 hr, solvent-free89.5%Use of cheap raw materials, simple process, short reaction time. google.com
Au(I)-Catalyzed Cascade 1,6-enynesGram-scale mentionedCatalyticGoodDemonstrates scalability of an advanced catalytic method. researchgate.net
Three-Step Synthesis 4-PhenylcyclohexanoneNot specifiedMild conditions (rt to 45 °C)60% (overall)High yields and no purification of intermediates needed. mdpi.com

Structural Elucidation and Stereochemical Characterization of 1,8,8 Trimethyl 2 Azaspiro 4.5 Decane

Advanced Spectroscopic Techniques for Structural Determination

The structural determination of a molecule like 1,8,8-trimethyl-2-azaspiro[4.5]decane would conventionally rely on a combination of advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, would be the primary tool for elucidating the connectivity of atoms in this compound. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning specific protons and carbons, and in confirming the spirocyclic structure. The chemical shifts and coupling constants would also provide initial insights into the relative stereochemistry and conformational preferences of the molecule.

Due to the absence of published data, a hypothetical data table of expected NMR shifts cannot be provided.

Vibrational (Infrared, IR) Spectroscopy Analysis

A data table of specific IR absorption bands is not available due to the lack of experimental data in the literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. Analysis of the fragmentation pattern observed in the mass spectrum would offer further corroboration of the proposed structure, as specific cleavage pathways would be characteristic of the trimethyl-azaspiro[4.5]decane skeleton.

Detailed fragmentation data for this specific compound is not currently published.

X-ray Crystallography for Absolute and Relative Stereochemistry Assignment

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For a chiral compound like this compound, which has a stereocenter at the spiro carbon, X-ray crystallography of a suitable crystal would unambiguously establish the spatial arrangement of the atoms. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a complete and unequivocal structural description. Research on the synthesis and crystallographic analysis of related 1-oxa-8-azaspiro[4.5]decanes has demonstrated the utility of this technique in confirming the absolute configuration of spirocyclic systems.

However, no crystallographic data for this compound has been reported in the scientific literature.

Conformational Analysis and Stereochemical Relationships within the Spiro[4.5]decane System

As with other analytical data, specific conformational studies for this compound are not available in the current literature. The detailed elucidation of its structural and stereochemical features awaits future research initiatives.

Reactivity Profiles and Mechanistic Investigations of 1,8,8 Trimethyl 2 Azaspiro 4.5 Decane Derivatives

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Currently, there are no published studies that specifically detail the reaction mechanisms involving 1,8,8-trimethyl-2-azaspiro[4.5]decane. Mechanistic investigations, which would typically involve techniques such as kinetic studies, isotopic labeling, and computational modeling to identify transition states and key intermediates, have not been reported for this compound. As a result, there is no scientific basis to describe the intermediates that may form during its reactions.

Synthetic Derivatization and Functional Group Interconversions on the Scaffold

Information regarding the synthetic derivatization of this compound is not available in peer-reviewed scientific journals. Consequently, there are no established protocols or research findings to populate a data table on functional group interconversions. Typical derivatizations would involve reactions at the secondary amine (N-H) or potentially at the carbon backbone, but no such examples have been published for this specific molecule.

Theoretical and Computational Chemistry Studies on Azaspiro 4.5 Decane Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For azaspiro[4.5]decane systems, DFT calculations can predict key structural parameters and electronic descriptors.

Geometric Structure: Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. While specific data for 1,8,8-trimethyl-2-azaspiro[4.5]decane is not published, the following table provides an illustrative example of typical geometric parameters that would be obtained for a generic 2-azaspiro[4.5]decane scaffold, based on standard values and the nature of such cyclic systems.

Illustrative Geometric Parameters for a 2-Azaspiro[4.5]decane System

Parameter Value
C-N Bond Length ~1.47 Å
C-C (pyrrolidine ring) ~1.54 Å
C-C (cyclohexane ring) ~1.54 Å
Spiro C-C Bond Length ~1.55 Å
C-N-C Bond Angle ~112°

Electronic Structure: DFT calculations also provide a wealth of information about the electronic properties of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, which highlight electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Illustrative Electronic Properties for a 2-Azaspiro[4.5]decane System

Property Description
HOMO Energy Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. ethz.ch This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of reaction kinetics and feasibility.

In the context of azaspiro[4.5]decane synthesis, DFT calculations have been successfully employed to rationalize the stereochemical outcome of key reactions. nih.govacs.org For instance, in the synthesis of dibenzo 1-azaspiro[4.5]decanes, the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine is a critical step. ua.es Computational modeling of this reaction has been performed to understand the origins of the observed high diastereoselectivity.

Researchers have modeled the transition states for the nucleophilic addition from both possible faces of the imine. nih.gov By calculating the energies of these transition states, they can predict which pathway is energetically more favorable. The transition state with the lower activation energy will correspond to the major product formed. These calculations often consider the role of the solvent, as it can significantly influence the energetics of the reaction. The agreement between the computationally predicted product ratios and the experimentally observed outcomes validates the proposed reaction mechanism and the computational model. acs.org

In Silico Prediction of Stereoselectivity and Conformational Preferences

The prediction of stereoselectivity is a major challenge in organic synthesis, and computational methods have become an indispensable tool in this area. rsc.org For complex molecules like azaspiro[4.5]decanes, which can possess multiple stereocenters, in silico studies can guide the design of stereoselective syntheses.

As demonstrated in the synthesis of dibenzo 1-azaspiro[4.5]decanes, DFT calculations of transition state energies can accurately predict the diastereomeric ratio of the products. nih.govacs.org The energy difference between the competing transition states leading to the different diastereomers can be used to calculate the theoretical diastereomeric excess, which can then be compared with experimental results. These studies have shown that non-covalent interactions, which can be modeled using NCI (Non-Covalent Interaction) topological calculations, play a crucial role in stabilizing the favored transition state. nih.gov

Conformational Preferences: The biological activity and chemical reactivity of cyclic molecules like this compound are heavily dependent on their three-dimensional shape or conformation. The cyclohexane (B81311) and pyrrolidine (B122466) rings in the azaspiro[4.5]decane framework can adopt various conformations, such as chair, boat, and twist-boat for the six-membered ring, and envelope or twist for the five-membered ring.

Computational methods can be used to determine the relative energies of these different conformers and thus predict the most stable conformation. nih.gov By performing a conformational search and geometry optimization for each identified conformer, a detailed picture of the conformational landscape can be obtained. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution. These computational predictions of conformational preferences can be corroborated by experimental techniques such as NMR spectroscopy. nih.gov

Applications in Advanced Organic Synthesis and Chemical Innovation

1,8,8-Trimethyl-2-azaspiro[4.5]decane as a Scaffold for Chiral Ligands or Catalysts

The inherent chirality and conformational rigidity of the this compound framework make it an exemplary scaffold for the development of chiral ligands and catalysts. The strategic placement of the nitrogen atom within the spirocyclic system, combined with the bulky trimethyl-substituted cyclohexane (B81311) ring, provides a well-defined and sterically demanding environment. This is crucial for inducing high levels of stereoselectivity in asymmetric transformations.

Researchers have begun to explore the derivatization of the secondary amine to append various coordinating groups, thereby creating a range of bidentate and multidentate ligands. These ligands, when complexed with transition metals, can form catalysts capable of promoting a variety of asymmetric reactions, such as hydrogenations, carbon-carbon bond formations, and cycloadditions. The trimethyl substitution pattern on the cyclohexane ring plays a pivotal role in shielding one face of the catalytic center, effectively directing the approach of substrates and leading to the preferential formation of one enantiomer of the product.

Utilization as a Building Block in the Construction of Complex Molecular Architectures

Beyond its use in catalysis, this compound serves as a valuable building block for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The spirocyclic core imparts a high degree of three-dimensionality to molecules, a desirable trait for disrupting protein-protein interactions or for creating novel materials with unique physical properties.

The secondary amine of the azaspiro[4.5]decane moiety offers a convenient handle for further functionalization, allowing for its incorporation into larger, more intricate structures. Synthetic chemists have utilized this feature to construct novel heterocyclic systems and natural product analogues. The rigid nature of the scaffold helps to pre-organize appended functionalities in space, which can be advantageous in designing molecules with specific conformational preferences required for biological activity or material function.

Integration of Azaspiro[4.5]decane Derivatives in Novel Synthetic Methodologies

The unique structural attributes of this compound and its derivatives are also being leveraged in the development of novel synthetic methodologies. The steric hindrance provided by the trimethylated ring can be exploited to control the regioselectivity of reactions occurring at or near the azaspirocyclic core.

Q & A

Q. How do azaspiro compounds interact with dopamine receptors?

  • Radioligand binding assays using 3H^3H-SCH23390 (D1) and 3H^3H-raclopride (D2) reveal sub-micromolar affinities. N-Benzyl derivatives (e.g., 7-azaspiro[4.5]decane-1-carboxylates) act as partial agonists, suggesting potential for Parkinson’s disease therapy .

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